molecular formula C12H9N3O2 B1408405 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione CAS No. 1440535-46-5

1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B1408405
CAS No.: 1440535-46-5
M. Wt: 227.22 g/mol
InChI Key: WPOOPAJESSJFEZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features an indazole ring fused with a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

The compound features an indazole ring fused with a pyrrole-2,5-dione moiety, contributing to its distinct chemical reactivity and stability. This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to create diverse derivatives with potential applications in pharmaceuticals and materials science.

Reaction Types

Reaction TypeDescriptionExample Reagents
Oxidation Converts the compound into carboxylic acids or ketonesPotassium permanganate
Reduction Produces alcohols or aminesSodium borohydride
Substitution Forms substituted indazole derivativesNucleophiles (amines or thiols)

Biology

Research indicates that this compound exhibits bioactive properties , particularly in antimicrobial and anticancer studies. Its mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of its therapeutic potential in oncology.

Medicine

The compound is being investigated for its potential use in treating various diseases, including:

  • Cancer: Targeting specific pathways involved in tumor growth.
  • Infectious diseases: Exhibiting antimicrobial properties against certain pathogens.

Clinical Insights

Preclinical trials have shown promising results regarding its efficacy and safety profile, warranting further investigation into its pharmacokinetics and therapeutic applications.

Industrial Applications

In the industrial sector, this compound is used in the development of novel materials and catalysts. Its unique properties make it suitable for applications in organic electronics and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-3-carbaldehyde
  • 1-Methyl-1H-indazol-3-yl-methanol
  • 1-Methyl-1H-indazole-3-carboxylic acid

Comparison: 1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is unique due to its fused pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione (CAS No. 1440535-46-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indazole ring fused with a pyrrole-2,5-dione moiety, which contributes to its unique chemical properties and biological interactions.

The compound has a molecular formula of C₁₂H₉N₃O₂ and a molecular weight of 227.219 g/mol. Its structure can be represented as follows:

InChI InChI 1S C12H9N3O2 c1 14 9 5 3 2 4 8 9 12 13 14 15 10 16 6 7 11 15 17 h2 7H 1H3\text{InChI InChI 1S C12H9N3O2 c1 14 9 5 3 2 4 8 9 12 13 14 15 10 16 6 7 11 15 17 h2 7H 1H3}

Synthesis

The synthesis of this compound typically involves the cyclization of 1-methyl-1H-indazole-3-carbaldehyde with maleic anhydride under controlled conditions, often in organic solvents like dichloromethane or toluene at elevated temperatures. This method allows for the efficient formation of the desired compound with high purity through subsequent purification steps such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cancer cell growth by modulating enzyme activities involved in cell cycle regulation and apoptosis .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and growth factor receptors. It is hypothesized that it may inhibit certain kinases involved in tumor growth and metastasis, thereby presenting a potential therapeutic avenue for cancer treatment .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several studies have focused on the biological evaluation of related pyrrole derivatives, contributing to a broader understanding of their pharmacological profiles:

CompoundActivityIC50 ValueReference
4-Amino-3-chloro-pyrrole derivativeAnticancer (Colon cancer)~1.0–1.6 × 10⁻⁸ MDubinina et al., 2007
1-(1-methylindazolyl)-pyrrole derivativeCOX-2 inhibitionPGE2 IC50=8.7 nMGarmanchuk et al., 2014

These studies highlight the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Properties

IUPAC Name

1-(1-methylindazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-14-9-5-3-2-4-8(9)12(13-14)15-10(16)6-7-11(15)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOPAJESSJFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225138
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-46-5
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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